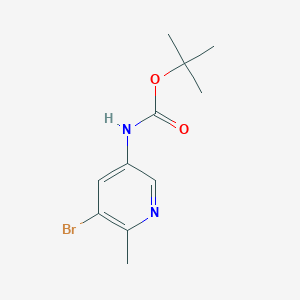
tert-Butyl (5-bromo-6-methylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl 5-bromo-3-methyl-2-pyridinylcarbamate”, the InChI code is1S/C11H15BrN2O2/c1-7-5-8 (12)6-13-9 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) . This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of tert-butyl (5-bromo-6-methylpyridin-3-yl)carbamate : This compound is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been developed for this compound, optimized to yield a total of 81% over three steps (Zhao et al., 2017).
Chemical Reactions : Tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates were used as substrates for preparing thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. The formation of thienopyrroles and dihydrothienopyrroles was achieved through Pd-catalyzed and radical cyclization routes, respectively (Brugier et al., 2001).
Crystallography and Molecular Structure
Isomorphous Crystal Structures : The tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds. These compounds are linked in crystals via bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Carbamate Derivatives and Hydrogen Bonds : Two carbamate derivatives have been synthesized and structurally characterized using single crystal X-ray diffraction. The crystal packing exhibits an interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).
Medicinal Chemistry and Biochemistry
Antimitotic Agents : The metabolism studies of ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate led to the discovery of hydroxylated metabolites. The S- and R-isomers of these compounds have been confirmed to be active in various biological systems, with the S-isomer being more potent (Temple & Rener, 1992).
FLAP Inhibitors in Medical Research : A potent 5-lipoxygenase-activating protein (FLAP) inhibitor was developed, demonstrating significant potency in FLAP binding, inhibition of LTB(4) in human blood, and extended pharmacodynamic effect in a rodent bronchoalveolar lavage (BAL) model. This compound has completed phase 1 clinical studies and is undergoing phase 2 trials (Stock et al., 2011).
Antimicrobial Agents : New compounds synthesized from tert-butyl carbazate showed antimicrobial activity. The biological activity of these compounds, characterized by 1HNMR, IR Spectroscopy, and elemental analysis, was also described (Ghoneim & Mohamed, 2013).
Mechanism of Action
The bromine atom in the compound could potentially increase its reactivity, making it more likely to participate in chemical reactions. The pyridine ring, a type of aromatic heterocycle, is a common structural motif in many natural products and pharmaceuticals, which can contribute to the compound’s ability to interact with biological targets .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-6-methylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-9(12)5-8(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWIAGBOGKPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
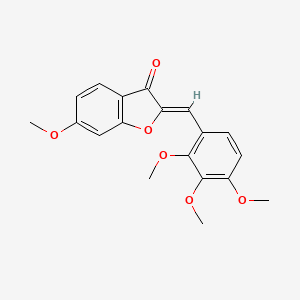
![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)

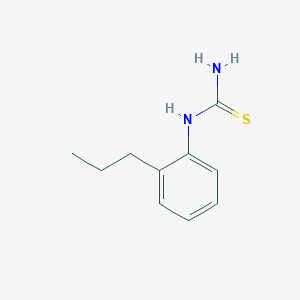
![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)


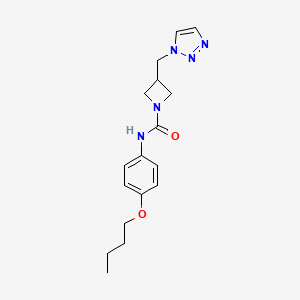
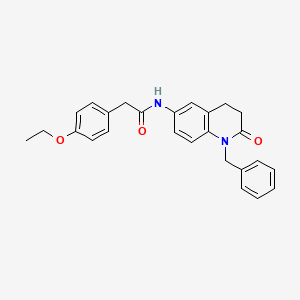
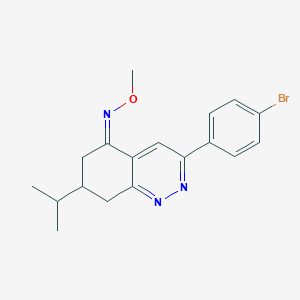
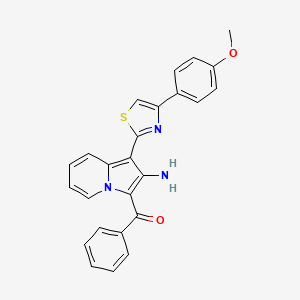
![N,N'-diethyl-3-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2601978.png)

